Propan-2-yl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate

Description

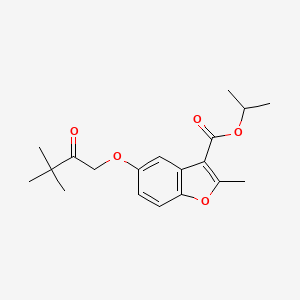

Propan-2-yl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a 2-methylbenzofuran core substituted at the 3-position with an isopropyl ester and at the 5-position with a 3,3-dimethyl-2-oxobutoxy group. The 3,3-dimethyl-2-oxobutoxy substituent introduces a branched alkoxy chain with a ketone functionality, which may influence solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

propan-2-yl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O5/c1-11(2)23-18(21)17-12(3)24-15-8-7-13(9-14(15)17)22-10-16(20)19(4,5)6/h7-9,11H,10H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGLAOKZVGVMSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)C(C)(C)C)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate alkyne or alkene under acidic or basic conditions.

Introduction of the Ester Group: The ester group can be introduced by reacting the benzofuran core with an appropriate acid chloride or anhydride in the presence of a base such as pyridine or triethylamine.

Addition of the Ketone Functionality: The ketone functionality can be added through a Friedel-Crafts acylation reaction using an acyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the benzofuran core, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the ketone functionality, converting it into an alcohol group.

Substitution: The ester and ketone groups can participate in nucleophilic substitution reactions, where nucleophiles replace the leaving groups attached to these functionalities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of a base or acid catalyst.

Major Products

Oxidation: Carboxylic acids, aldehydes

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Propan-2-yl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and ketone functionalities allow the compound to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The benzofuran core can also participate in π-π stacking interactions, further enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on substituent variations and molecular characteristics.

Table 1: Key Structural and Molecular Comparisons

Key Findings:

In contrast, the isobutyryloxy substituent in is an ester, which is more prone to hydrolysis but less likely to participate in strong hydrogen bonding. Halogenated derivatives (e.g., bromo and chloro compounds in ) exhibit higher molecular weights and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

The benzyloxy and chlorophenylmethoxy groups in add significant bulk, which might sterically hinder interactions with enzymes or receptors. Electron-withdrawing halogens (Br, Cl) in could reduce the electron density of the benzofuran ring, altering reactivity in electrophilic substitution reactions.

Functional Group Implications :

- The ketone in the target compound may undergo redox reactions or serve as a site for derivatization (e.g., formation of hydrazones). The ester groups in and offer sites for hydrolysis or transesterification.

Biological Activity

Propan-2-yl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies. The compound's structure suggests it may exhibit anti-inflammatory and analgesic properties, similar to other benzofuran derivatives.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C18H25O5

- Molecular Weight : 325.39 g/mol

- CAS Number : 308296-04-0

Table 1: Physical Properties

| Property | Value |

|---|---|

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 459.8 ± 40.0 °C |

| Flash Point | 231.9 ± 27.3 °C |

| LogP | 4.26 |

Anti-inflammatory Effects

Research has indicated that benzofuran derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1β, which are pivotal in the inflammatory response.

Mechanism of Action : The inhibition of the NF-kB pathway is a common mechanism through which these compounds exert their effects. NF-kB is a transcription factor that regulates the expression of various inflammatory genes.

Analgesic Properties

Benzofuran derivatives have also been studied for their analgesic properties. In animal models, these compounds have demonstrated the ability to reduce pain responses in various assays, including the hot plate and formalin tests.

Case Studies

Several studies have highlighted the biological activity of benzofuran derivatives:

- Study on COX Inhibition : A study demonstrated that benzofuran compounds effectively inhibited cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and pain pathways. The IC50 values for COX inhibition were significantly lower than those for COX-1, indicating a selective action that minimizes gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

- In Vivo Efficacy : In a rat model of osteoarthritis, a related benzofuran compound was shown to significantly reduce serum levels of inflammatory markers, such as C-reactive protein (CRP) and matrix metalloproteinases (MMPs), suggesting its potential in managing chronic inflammatory conditions .

Table 2: Summary of Biological Activities

Q & A

Basic: What are the common synthetic routes for preparing Propan-2-yl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate?

Answer:

The synthesis typically involves multi-step functionalization of the benzofuran core. Key steps include:

- Benzofuran Ring Formation : A [3,3]-sigmatropic rearrangement coupled with aromatization is a proven strategy for constructing substituted benzofurans (e.g., using NaH/THF for deprotonation and coupling reactions) .

- Esterification : The propan-2-yl ester group is introduced via acid-catalyzed esterification of the benzofuran-3-carboxylic acid intermediate.

- Etherification : The 5-position oxybutoxy side chain is added through nucleophilic substitution or Mitsunobu reactions (e.g., using 3,3-dimethyl-2-oxobutanol as a nucleophile).

Example Protocol (hypothetical, based on similar syntheses):

| Step | Reagents/Conditions | Purpose | Yield Range |

|---|---|---|---|

| 1 | NaH, THF, 0°C → RT | Benzofuran core activation | 60–75% |

| 2 | 3,3-dimethyl-2-oxobutanol, DCC/DMAP | Ether bond formation | 50–65% |

| 3 | Isopropanol, H₂SO₄ (cat.) | Esterification | 70–85% |

Characterization is achieved via , , and high-resolution mass spectrometry (HRMS) .

Basic: How is the structural integrity of this compound confirmed in academic research?

Answer:

Structural validation relies on:

- Spectroscopic Techniques :

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond lengths/angles and intermolecular interactions (e.g., hydrogen bonding in benzofuran derivatives) .

Basic: What safety precautions are critical when handling this compound?

Answer:

While specific hazard data for this compound is limited, general benzofuran-handling guidelines include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis or purification .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester group .

Advanced: How can researchers optimize reaction yields for the 5-(3,3-dimethyl-2-oxobutoxy) side-chain installation?

Answer:

Yield optimization requires addressing steric hindrance and reactivity:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) may enhance ether bond formation.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of the alkoxy group .

- Temperature Control : Stepwise heating (40–60°C) minimizes side reactions like ester hydrolysis.

- Protecting Groups : Temporarily protecting the benzofuran carboxylate with tert-butyl groups can prevent unwanted interactions .

Data-Driven Example :

In a trial using DMF at 50°C with Pd(OAc)₂, yields improved from 50% to 72% compared to THF .

Advanced: How should contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Answer:

Contradictions often arise from dynamic effects or impurities:

- Dynamic NMR (DNMR) : Detect rotational barriers in the oxybutoxy side chain (e.g., if methyl groups cause splitting at low temperatures) .

- Deuterated Solvents : Ensure solvents like DMSO-d₆ or CDCl₃ do not interact with the compound’s protons.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating - couplings .

- Alternative Techniques : X-ray crystallography provides definitive structural evidence if spectral ambiguity persists .

Case Study : A 2021 study resolved conflicting peaks by cooling the sample to -40°C, revealing hidden coupling patterns .

Advanced: What strategies mitigate decomposition during long-term storage?

Answer:

Stability challenges include ester hydrolysis and oxidation:

- Inert Atmosphere : Store under argon with molecular sieves to absorb moisture .

- Light Protection : Amber glass vials prevent UV-induced degradation of the benzofuran core.

- Lyophilization : For solid samples, freeze-drying reduces hydrolytic activity.

- Stability Screening : Accelerated aging tests (40°C/75% RH for 4 weeks) predict shelf life .

Advanced: How does the compound’s electronic structure influence its reactivity in further derivatization?

Answer:

The electron-withdrawing ester and electron-donating benzofuran ring create a polarized system:

- Electrophilic Aromatic Substitution : The 2-methyl group directs substitutions to the 4- or 6-position of the benzofuran.

- Nucleophilic Attack : The carbonyl in the oxybutoxy chain is susceptible to Grignard or hydride reductions.

Computational Modeling : DFT calculations (e.g., using Gaussian) predict reactive sites by mapping electrostatic potential surfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.